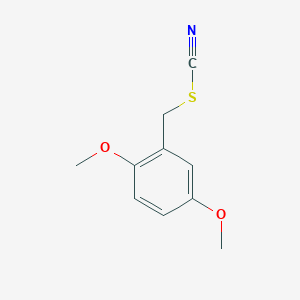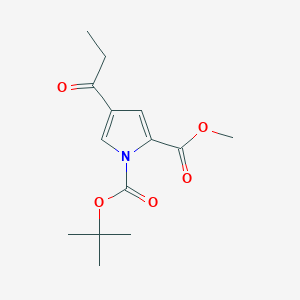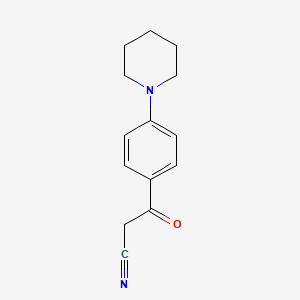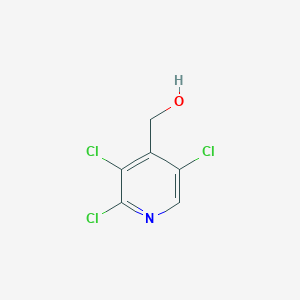
2,5-Dimethoxybenzyl thiocyanate
Overview
Description
Chemical Reactions Analysis
Thiocyanation is a common reaction involving thiocyanate compounds . This reaction introduces SCN groups into parent molecules, constructing SCN-containing small organic molecules . The direct introduction method includes nucleophilic reaction, electrophilic reaction, and free radical reaction .Scientific Research Applications
Forensic Toxicology
In forensic toxicology, 2,5-Dimethoxybenzyl thiocyanate plays a role in the analysis of psychoactive substances. It is used in the determination of 2,5-dimethoxy-amphetamines and phenethylamines in biological matrices . These compounds are often involved in legal cases related to drug abuse, and accurate detection is crucial for forensic investigations.
Pharmaceutical Research
Thiocyanate derivatives, including 2,5-Dimethoxybenzyl thiocyanate, have shown potential in pharmaceutical research due to their antibacterial, antiparasitic, and anticancer activities . The introduction of thiocyanate groups into parent molecules is a key step in synthesizing new bioactive molecules.
Material Science
In material science, 2,5-Dimethoxybenzyl thiocyanate is involved in the synthesis of organic compounds with potential applications in electronics and nanotechnology. For example, it has been used in the growth of crystals with anti-diabetic properties .
Environmental Studies
Thiocyanate compounds are common pollutants in industrial wastewater. Studies involving 2,5-Dimethoxybenzyl thiocyanate can contribute to the development of treatment methods for thiocyanate-containing wastewater, which is crucial for preventing environmental contamination .
Biochemistry Research
2,5-Dimethoxybenzyl thiocyanate is used in biochemistry research for the synthesis of various organic molecules. Its role in the growth of crystals for biochemical applications has been documented, indicating its importance in the field .
Industrial Applications
While specific industrial applications of 2,5-Dimethoxybenzyl thiocyanate are not extensively documented, thiocyanates in general are used in the synthesis of natural products, synthetic drugs, and other bioactive molecules. The compound’s ability to introduce thiocyanate groups into molecules is valuable for constructing small organic molecules with diverse applications .
Safety And Hazards
The safety data sheet for a related compound, 2,5-Dimethoxybenzoyl chloride, suggests avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound . It also recommends washing thoroughly after handling and keeping the compound in a dry, cool, and well-ventilated place .
Future Directions
Thiocyanate is a common pollutant in various industries, and its treatment in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .
properties
IUPAC Name |
(2,5-dimethoxyphenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-12-9-3-4-10(13-2)8(5-9)6-14-7-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDNOFXTPAVZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxybenzyl thiocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine](/img/structure/B1388153.png)
![Ethyl 1-{[(tert-butoxycarbonyl)(2-chloroethyl)amino]sulfonyl}-4-piperidinecarboxylate](/img/structure/B1388155.png)
![1-[4-(4-Amino-2-trifluoromethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1388158.png)





![6-Bromo-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B1388165.png)


![N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide](/img/structure/B1388169.png)

